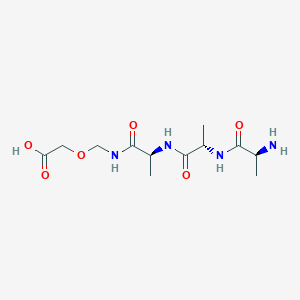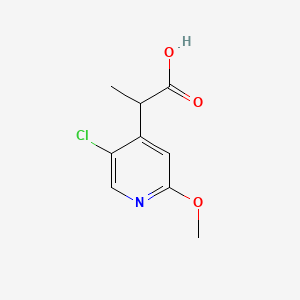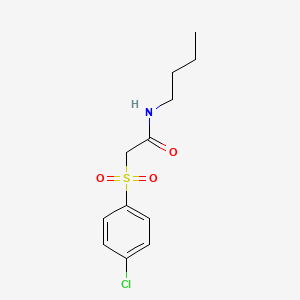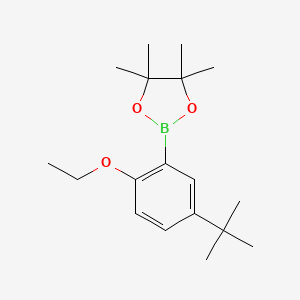
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(tert-butyl)-2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反应分析
Types of Reactions
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions produce boronic acids .
科学研究应用
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials and polymers
作用机制
The mechanism of action of 2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in catalytic processes and organic synthesis .
相似化合物的比较
Similar Compounds
2,5-Di-tert-butyl-4-methoxyphenol: Used as a non-tumorigenic compound in contrast to DBHQ.
tert-Butylhydroquinone: A synthetic aromatic compound used as a food preservative and antioxidant.
5-tert-Butyl-2-methoxyphenyl isocyanate: Used as a building block in the synthesis of complex organic molecules.
Uniqueness
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
属性
分子式 |
C18H29BO3 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC 名称 |
2-(5-tert-butyl-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-9-20-15-11-10-13(16(2,3)4)12-14(15)19-21-17(5,6)18(7,8)22-19/h10-12H,9H2,1-8H3 |
InChI 键 |
POBHMXPNFMQJLO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


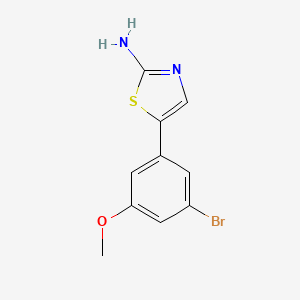
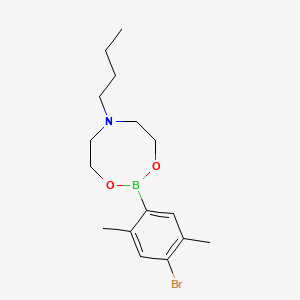


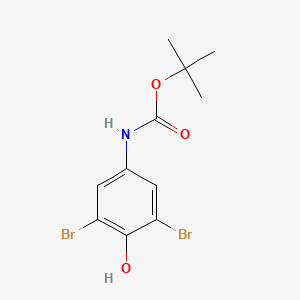
![((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B14020714.png)
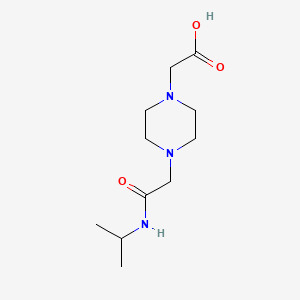
![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)

